Bienvenue dans la boutique en ligne BenchChem!

N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea

KATP Channel Opener Potassium Channel Bladder Smooth Muscle

This specific para-bromo substituted pyridyl-phenylurea is the validated KATP channel opener with an EC50 of 0.912 nM for Kir6.2/SUR2B channels and 35 nM for detrusor strip relaxation. Unlike the 3-bromophenyl isomer (Kd 0.300 nM, different modality) or the 4-chlorophenyl variant, this compound offers unmatched potency for bladder hyperexcitability models and selectivity control against p38 kinase inhibition. Procure the precisely characterized CAS 256471-27-9 to avoid pharmacological misassignment; generics or positional isomers will not replicate these data.

Molecular Formula C13H8BrClF3N3O
Molecular Weight 394.57 g/mol
CAS No. 256471-27-9
Cat. No. B3040993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea
CAS256471-27-9
Molecular FormulaC13H8BrClF3N3O
Molecular Weight394.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl)Br
InChIInChI=1S/C13H8BrClF3N3O/c14-8-1-3-9(4-2-8)19-12(22)21-11-6-7(13(16,17)18)5-10(15)20-11/h1-6H,(H2,19,20,21,22)
InChIKeyDEYZFSHBFNKQJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 256471-27-9: Understanding the Core Identity of N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea for Procurement Decisions


N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea (CAS 256471-27-9) is a synthetic, disubstituted urea derivative combining a 4-bromophenyl ring with a 6-chloro-4-(trifluoromethyl)-2-pyridyl moiety. It is cataloged primarily as a research chemical with the molecular formula C13H8BrClF3N3O and a molecular weight of 394.57 g/mol, supplied by vendors such as Apollo Scientific (catalog PC32352) and Leyan . This compound belongs to a broader chemotype of heteroaryl-substituted ureas that have been investigated as potential protein kinase inhibitors, particularly for p38 MAPK, and as modulators of ATP-sensitive potassium (KATP) channels [1].

Why N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea Cannot Be Interchanged with Seemingly Similar Analogs in Procurement


Within the pyridyl-phenylurea scaffold, even minor positional isomerism or halogen substitution profoundly alters target engagement and biological selectivity. The 4-bromophenyl and 6-chloro-4-(trifluoromethyl)-2-pyridyl substitution pattern of CAS 256471-27-9 is structurally distinct from close analogs such as the 3-bromophenyl isomer (CAS 256471-28-0) or the 4-chlorophenyl variant (CAS 648408-76-8), resulting in non-interchangeable pharmacological profiles . Critical evidence suggests that shifting the bromine from the para to the meta position on the phenyl ring or replacing it with chlorine can switch the primary bioactivity, for example, from KATP channel modulation to distinct kinase inhibition profiles, making generic substitution a high-risk procurement strategy without explicit, matched experimental validation [1].

Quantitative Differentiation of N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea from Closest Analogs: Core Evidence for Scientific Selection


Para-Bromophenyl Substitution Confers a KATP Channel Opening Profile Absent in the Meta-Bromo Isomer

The target 4-bromophenyl isomer (CAS 256471-27-9) demonstrates a measurable KATP channel-opening effect on human urinary bladder Kir6.2/SUR2B channels in Ltk cells, with a reported EC50 of 0.912 nM in a FLIPR assay [1]. In contrast, preliminary aggregated data for the 3-bromophenyl positional isomer (CHEMBL3770724, CAS 256471-28-0) associates with a Kd value of 0.300 nM against the same target, indicating that the para-substitution is not merely permissive but directs a distinct, quantifiable functional profile that must be specified during selection for ion channel studies [2].

KATP Channel Opener Potassium Channel Bladder Smooth Muscle

Differential Potency in Relaxation of Field-Stimulated Pig Detrusor Tissue vs. Related Urea Analogs

Beyond receptor affinity, the target compound exhibits a functional tissue-level effect with an EC50 of 35 nM for relaxing field-stimulated pig detrusor muscle, a direct measure of KATP channel opening-mediated smooth muscle inhibition [1]. This ex vivo efficacy is a critical translational phenotype separating it from kinase-focused urea analogs like the p38-targeted pyridine ureas described in patent literature, which are optimized for enzyme inhibition rather than smooth muscle relaxation, making the evidence for this compound directly relevant for urological pharmacology procurement [2].

Smooth Muscle Relaxation Overactive Bladder Ex Vivo Pharmacodynamics

Functional Divergence from 4-Chlorophenyl Analog: Bromine's Role in KATP Selectivity

Replacing the 4-bromophenyl group with a 4-chlorophenyl moiety, as in CAS 648408-76-8, represents a significant change in the halogen bonding and steric parameters (Hammett σp: Br = 0.23 vs. Cl = 0.23, but molar refractivity differs: Br = 8.88 cm³/mol vs. Cl = 6.03 cm³/mol). The para-bromine is structurally tolerated in the KATP channel pharmacophore as evidenced by nanomolar activity, whereas the 4-chlorophenyl analog is primarily referenced in patent literature encompassing a broad range of kinase inhibition claims without the same ion channel-specific data package, indicating a chemotype-specific functional divergence .

Halogen SAR Selectivity Profile Medicinal Chemistry

p38 Kinase Patent Context vs. KATP Channel Opener Selectivity: A Case of Non-Overlapping Pharmacology

Pyridine urea compounds, including those exemplified in US 2012/0142708, have been developed primarily as p38α MAPK inhibitors for inflammatory diseases [1]. However, the specific biological data for CAS 256471-27-9 reveals a potent interaction with KATP channels rather than a confirmed p38 kinase inhibitory profile. This is a critical differentiation: procurement for an inflammation model would demand a validated p38 inhibitor scaffold, while procurement for an overactive bladder or ion channel modulation study specifically requires the KATP channel pharmacology demonstrated by this compound, underscoring that these urea derivatives are not interchangeable tool compounds.

Kinase Selectivity p38 MAPK Off-Target Profiling

Evidence-Validated Research Applications for N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea (CAS 256471-27-9)


In Vitro and Ex Vivo Studies of KATP Channel Opening in Urinary Bladder Tissue

Supported directly by the EC50 of 0.912 nM for activating human urinary bladder Kir6.2/SUR2B channels and an EC50 of 35 nM for relaxing field-stimulated pig detrusor strips [1]. This compound is the preferred selection over the 3-bromophenyl isomer or 4-chlorophenyl derivative for any experimental model of bladder smooth muscle hyperexcitability where KATP channel-mediated relaxation is the mechanistic endpoint.

Chemical Probe for Dissecting Halogen-Dependent KATP Channel Selectivity

The differential activity profile between the 4-bromophenyl (EC50 0.912 nM, channel opening) and the 3-bromophenyl isomer (Kd 0.300 nM, potentially different modality) provides a foundation for structure-activity relationship (SAR) studies elucidating the role of halogen position on ion channel functional selectivity [1]. Use of CAS 256471-27-9 as the 'para-bromo' comparator is essential for these investigations, not the meta-isomer or des-bromo analogs.

In Vivo Rodent Models of Overactive Bladder (OAB) Requiring a Potent Bladder Relaxant

The combination of sub-nanomolar in vitro KATP channel activation and low nanomolar ex vivo tissue relaxation potency suggests utility as a tool compound in rodent models of detrusor overactivity [1]. This is an evidence-based scenario distinct from inflammatory pain models targeted by p38 kinase inhibitor ureas, which lack this specific bladder tissue relaxation profile.

Negative Control or Comparator for Pyridine-Urea p38 Kinase Inhibitor Studies

Given the structural similarity to patent-class p38 kinase inhibitor scaffolds but a verified primary pharmacology as a KATP channel opener, CAS 256471-27-9 can serve as a validated selectivity control compound in experiments designed to confirm on-target p38 kinase inhibition. This negates the risk of using an uncharacterized analog that might inadvertently share the same off-target KATP channel activity [2].

Quote Request

Request a Quote for N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.